molecular formula C23H17N3O B11712063 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline

Cat. No.: B11712063
M. Wt: 351.4 g/mol
InChI Key: JZCAVWGYEXHDFO-UHFFFAOYSA-N
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzodiazole moiety linked to a chromenimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of 1H-1,3-benzodiazole derivatives with chromenimine precursors under specific conditions. Common reagents used in the synthesis include:

    Aromatic amines: These serve as starting materials for the benzodiazole moiety.

    Aldehydes or ketones: These are used to form the chromenimine structure.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Halogens, alkylating agents, or acylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzodiazole or chromenimine compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE could be explored as a lead compound for drug development. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes. Its unique chemical properties can be leveraged to create materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures, such as 2-aminobenzimidazole.

    Chromenimine derivatives: Compounds with similar chromenimine structures, such as 2H-chromen-2-imine.

Uniqueness

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is unique due to the combination of benzodiazole and chromenimine moieties in its structure

Properties

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(3-methylphenyl)chromen-2-imine

InChI

InChI=1S/C23H17N3O/c1-15-7-6-9-17(13-15)24-23-18(14-16-8-2-5-12-21(16)27-23)22-25-19-10-3-4-11-20(19)26-22/h2-14H,1H3,(H,25,26)

InChI Key

JZCAVWGYEXHDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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